molecular formula C14H14N4O3 B12900990 2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-46-7

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B12900990
CAS No.: 88710-46-7
M. Wt: 286.29 g/mol
InChI Key: XZJGLDUTPIIYOC-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features a trimethoxyphenyl group attached to an imidazo[4,5-b]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves multi-step reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with appropriate amines and hydrazines under controlled conditions . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the formation of the imidazo[4,5-b]pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine
  • 2-(2,4,5-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine
  • 2-(2,3,5-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine

Uniqueness

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 2, 3, and 4 positions may enhance its ability to interact with biological targets and improve its solubility and stability .

Properties

CAS No.

88710-46-7

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C14H14N4O3/c1-19-9-5-4-8(10(20-2)11(9)21-3)12-17-13-14(18-12)16-7-6-15-13/h4-7H,1-3H3,(H,15,16,17,18)

InChI Key

XZJGLDUTPIIYOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC3=NC=CN=C3N2)OC)OC

Origin of Product

United States

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